5-Aminothiophene-2-carbonitrile is an organic compound characterized by its chemical formula and a molecular weight of approximately 124.16 g/mol. It features a thiophene ring, which is a five-membered heterocyclic compound containing sulfur, and a carbonitrile functional group. The compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties.
Research indicates that 5-Aminothiophene-2-carbonitrile exhibits various biological activities. Notably, it has been studied for its potential antitumor properties. In vitro studies suggest that derivatives of this compound may inhibit cancer cell proliferation, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential .
Several methods exist for synthesizing 5-Aminothiophene-2-carbonitrile:
5-Aminothiophene-2-carbonitrile finds applications in several fields:
Several compounds share structural similarities with 5-Aminothiophene-2-carbonitrile. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Aminothiophene-2-carbonitrile | 73781-74-5 | 0.68 |
5-(Bromomethyl)thiophene-2-carbonitrile | 134135-41-4 | 0.64 |
4-Bromothiophene-2-carbonitrile | 18791-99-6 | 0.62 |
Thieno[3,2-b]thiophene-2-carbonitrile | 40985-58-8 | 0.61 |
N-Methyl-1-(thiophen-2-yl)methanamine | 58255-18-8 | 0.57 |
What sets 5-Aminothiophene-2-carbonitrile apart from these similar compounds is its specific amino and carbonitrile functional groups, which contribute to its distinct biological activity and reactivity profile. This uniqueness makes it a valuable compound for further research in medicinal chemistry and organic synthesis.